2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
Overview
Description
“2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid” is a chemical compound with the CAS Number: 328569-34-2 . It has a molecular weight of 256.18 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of imidazole compounds is a topic of ongoing research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(16-9)10(17)18/h1-5H, (H,15,16)(H,17,18) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 229-230°C .Scientific Research Applications
Antiproliferative Effects on Breast Cancer Cell Lines : A study found that certain benzimidazole derivatives, including 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids, exhibited antiproliferative effects against breast cancer cell lines. This suggests potential applications in developing cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Xanthine Oxidase Inhibitory Activity : A class of 2-substituted 4-trifluoromethylimidazoles, which are structurally similar, demonstrated xanthine oxidase inhibitory activity. This could have implications for the treatment of conditions like gout (Baldwin, Kasinger, Novello, Sprague, & Duggan, 1975).
Lipase Inhibition and Antioxidant Activities : Benzimidazole derivatives containing a 1,2,4-triazole ring were synthesized using a microwave technique. These compounds, including derivatives of 2‐(4‐trifluoromethyl)phenyl‐1H‐benzo[d]imidazole, showed significant lipase inhibition and antioxidant activities (Menteşe, Karaali, Yılmaz, Ülker, & Kahveci, 2013).
Coordination Polymers Construction : Imidazole-based multi-carboxylate ligands, which are structurally related to the compound , were used to construct various coordination polymers. These polymers have potential applications in materials science and catalysis (Guo, Li, Wang, Zhu, & Li, 2013).
Corrosion Inhibition : Imidazole derivatives showed potential as corrosion inhibitors. This suggests applications in protecting materials against corrosion, which is crucial in many industrial applications (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).
Angiotensin II Receptor Antagonism : Imidazole-5-carboxylic acids, including those with 4-position substituents, were found to have potent antagonistic activities against the angiotensin II receptor. This can be significant in developing treatments for cardiovascular diseases (Yanagisawa et al., 1996).
Safety and Hazards
Mechanism of Action
Target of action
Compounds with an imidazole ring, like “2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid”, are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(16-9)10(17)18/h1-5H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRQMXQUNSAUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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